N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide
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Overview
Description
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide, also known as TTA-A2, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TTA-A2 belongs to the class of thiazolidinedione derivatives and has been shown to have promising results in various scientific studies.
Mechanism of Action
The mechanism of action of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ by N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide leads to the upregulation of genes involved in glucose uptake and adipogenesis, which in turn leads to the reduction of insulin resistance and obesity.
Biochemical and Physiological Effects:
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been found to have anti-inflammatory properties, which can reduce the levels of pro-inflammatory cytokines in the body. N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has also been shown to improve insulin sensitivity and reduce obesity in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide in lab experiments is its high potency and selectivity towards PPARγ. In addition, N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been found to have low toxicity levels, making it a safe candidate for further research. However, one of the limitations of using N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide. One potential area of research is the development of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide analogs with improved solubility and bioavailability. In addition, further studies are needed to investigate the potential therapeutic applications of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide in the treatment of cancer and inflammatory diseases. Finally, the role of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide in the regulation of glucose and lipid metabolism needs to be further elucidated to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide involves the reaction of 6-bromo-1,3-benzothiazole-2-amine with 4-(2-chloroacetyl)phenylhydrazine hydrochloride in the presence of sodium bicarbonate. The resulting product is then treated with triethylorthoformate to obtain N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide.
Scientific Research Applications
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been extensively studied for its potential therapeutic applications in various scientific fields. In the field of cancer research, N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-8(18)13-6-9-2-4-10(5-3-9)11-16-17-7-14-15-12(17)19-11/h2-5,7H,6H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNVXJIJYRWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C2=NN3C=NN=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide |
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